molecular formula C18H23N3O B1682146 Vamicamide CAS No. 97987-88-7

Vamicamide

Cat. No.: B1682146
CAS No.: 97987-88-7
M. Wt: 297.4 g/mol
InChI Key: BWNLUIXQIHPUGO-UHFFFAOYSA-N
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Description

Vamicamide is an organic compound that features a dimethylamino group, a phenyl group, and a pyridyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vamicamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Vamicamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or pyridines.

Scientific Research Applications

Vamicamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Vamicamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. It may also participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.

    2-Phenylpyridine: Used as a ligand in coordination chemistry.

    N,N-Dimethylbenzamide: Utilized in organic synthesis and as a solvent.

Uniqueness

Vamicamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethylamino group and a pyridyl ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

97987-88-7

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

InChI

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)

InChI Key

BWNLUIXQIHPUGO-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (11 ml) was added to 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile (6.3 g) at 0° C. and then water (1 ml) was added thereto. After being heated at 90° C. for 3 hours, the mixture was poured into ice-water, adjusted to pH 10 with 10% aqueous sodium hydroxide and extracted with ethyl acetate (50 ml×3). The extracts were combined, and washed with water, dried over magnesium sulfate and evaporated under reduced pressure. The obtained crude crystal was recrystallized from diethyl ether to give 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeramide (1.89 g). mp 132°-134° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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